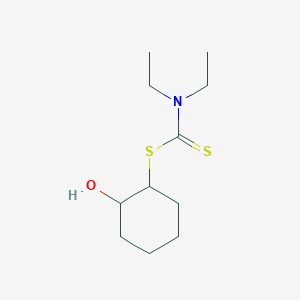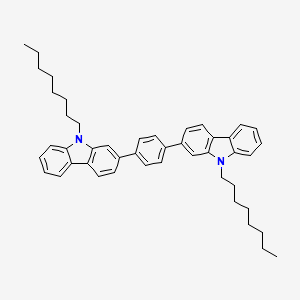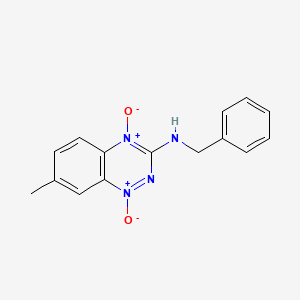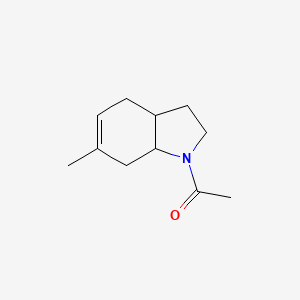![molecular formula C9H17ClO2Si B14198057 Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate CAS No. 875167-71-8](/img/structure/B14198057.png)
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate is an organosilicon compound that features a unique combination of functional groups, including a chloropropenyl group, a dimethylsilyl group, and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate typically involves the reaction of 2-chloroprop-2-en-1-yl chloride with dimethylchlorosilane in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive intermediates from decomposing.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropenyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted silyl ethers or thioethers.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The chloropropenyl group can act as an electrophile in substitution reactions, while the dimethylsilyl group can stabilize intermediates through hyperconjugation. The ester group can participate in hydrolysis or reduction reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroprop-2-en-1-yl)sulfide: Similar in structure but contains sulfur instead of silicon.
Ethyl (dimethylsulfuranylidene)acetate: Contains a sulfur ylide instead of a silyl group.
Uniqueness
Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate is unique due to the presence of both silicon and ester functionalities, which provide a combination of reactivity and stability not found in many other compounds. This makes it a versatile intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
875167-71-8 |
|---|---|
Formule moléculaire |
C9H17ClO2Si |
Poids moléculaire |
220.77 g/mol |
Nom IUPAC |
ethyl 2-[2-chloroprop-2-enyl(dimethyl)silyl]acetate |
InChI |
InChI=1S/C9H17ClO2Si/c1-5-12-9(11)7-13(3,4)6-8(2)10/h2,5-7H2,1,3-4H3 |
Clé InChI |
AJAOSPHJXPCXHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C[Si](C)(C)CC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)

![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)

![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)

![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)



![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)

![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
